2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound “2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic molecule. It has a molecular weight of 417.31 . The compound is solid in physical form . It is stored in an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3
. This code provides a detailed description of the molecule’s structure. Unfortunately, I could not find more detailed information on the molecular structure of this compound. Physical and Chemical Properties Analysis
The compound is a solid and is stored in an inert atmosphere at a temperature between 2-8°C . It has a molecular weight of 417.31 . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and similar compounds are primarily used in the synthesis of various boric acid ester intermediates. Studies have demonstrated their synthesis through multi-step substitution reactions, followed by characterization using techniques like FTIR, NMR spectroscopy, and mass spectrometry. These compounds' structures have been analyzed through X-ray diffraction and density functional theory (DFT), providing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Application in Fluorescence Imaging and Detection
Certain derivatives of this chemical are used in the development of fluorescent probes. For example, one study created a novel near-infrared fluorescence off-on probe using a compound structurally related to this compound. This probe was applied for the detection of benzoyl peroxide in various samples and fluorescence imaging in living cells and zebrafish, demonstrating its potential in quantitative detection and in vivo studies (Tian et al., 2017).
Role in Organic Synthesis and Catalysis
This compound plays a significant role in the synthesis of various organic molecules, particularly in catalytic reactions. Studies have shown its effectiveness in catalytic enantioselective reductions and Suzuki coupling reactions. These reactions are crucial in synthesizing medicinally significant compounds, highlighting the compound's importance in pharmaceutical research (Huang et al., 2011).
Development of Luminescent Materials
The structural uniqueness of this compound aids in the development of luminescent materials. It is used in synthesizing deeply colored polymers with potential applications in optoelectronics and display technologies. These materials exhibit unique luminescent properties, making them suitable for various technological applications (Zhu et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking while using this product, washing thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .
Properties
IUPAC Name |
3-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTRYBYUNXPJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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